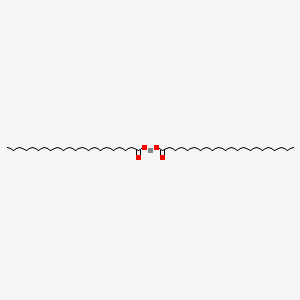

Docosanoic acid, calcium salt

Description

Properties

CAS No. |

3578-72-1 |

|---|---|

Molecular Formula |

C22H44CaO2 |

Molecular Weight |

380.7 g/mol |

IUPAC Name |

calcium;docosanoate |

InChI |

InChI=1S/C22H44O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24); |

InChI Key |

XOGZAYDJMKXLRK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O.[Ca] |

Other CAS No. |

3578-72-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Docosanoic Acid, Calcium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosanoic acid, calcium salt, also known as calcium behenate, is the calcium salt of behenic acid, a long-chain saturated fatty acid with 22 carbon atoms.[1][2] Its chemical formula is C44H86CaO4, and it has a molecular weight of approximately 719.23 g/mol .[3][4] This compound finds widespread application across various industries, including pharmaceuticals, cosmetics, and polymers, primarily for its properties as a lubricant, stabilizer, and viscosity-controlling agent.[5] This technical guide provides a comprehensive overview of the core physicochemical properties of calcium docosanoate, offering field-proven insights and detailed experimental protocols for its characterization.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of calcium docosanoate is essential for its effective application and quality control. These properties are summarized in the table below and discussed in detail in the subsequent sections.

| Property | Value | Source(s) |

| Chemical Formula | C44H86CaO4 | [3][4] |

| Molecular Weight | 719.23 g/mol | [3][4] |

| CAS Number | 3578-72-1 | [5] |

| Appearance | Fine, white to yellowish-white bulky powder | [3] |

| Melting Point | Not precisely determined; decomposition of similar calcium soaps begins around 300°C | [6] |

| Solubility | Insoluble in water, alcohol, and ether. | [3] |

| Decomposition | Thermal decomposition occurs in stages, with the main event for similar calcium soaps happening above 400°C. | [6] |

I. Synthesis of this compound

Calcium docosanoate is typically synthesized via a metathesis reaction (double decomposition) or a direct fusion reaction. The metathesis route generally provides a purer product and is often preferred in laboratory and pharmaceutical settings.

Underlying Principle: Metathesis Reaction

This method involves the reaction of a soluble salt of docosanoic acid (e.g., sodium docosanoate) with a soluble calcium salt (e.g., calcium chloride). The insoluble calcium docosanoate precipitates out of the aqueous solution and can be collected by filtration.

Experimental Protocol: Synthesis by Metathesis

Materials:

-

Docosanoic acid (Behenic Acid)

-

Sodium hydroxide (NaOH)

-

Calcium chloride (CaCl2)

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of Sodium Docosanoate:

-

Dissolve a stoichiometric amount of docosanoic acid in hot ethanol (approximately 70°C).

-

Separately, prepare an aqueous solution of sodium hydroxide.

-

Slowly add the NaOH solution to the docosanoic acid solution while stirring continuously. The mixture will thicken as the sodium salt is formed. Continue stirring until a firm consistency is achieved, indicating the completion of the saponification reaction.[7]

-

-

Precipitation of Calcium Docosanoate:

-

Prepare an aqueous solution of calcium chloride.

-

Slowly add the calcium chloride solution to the sodium docosanoate mixture while stirring vigorously. An instantaneous white precipitate of calcium docosanoate will form.[8]

-

-

Isolation and Purification:

-

Continue stirring for a period (e.g., 2 hours) to ensure complete reaction and precipitation.

-

Collect the precipitate by filtration.

-

Wash the collected solid thoroughly with hot deionized water to remove any soluble impurities, such as sodium chloride.

-

Dry the purified calcium docosanoate in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.[3]

-

Caption: Workflow for the synthesis of calcium docosanoate via metathesis.

II. Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and physicochemical properties of the synthesized calcium docosanoate.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For metal carboxylates, the positions of the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are particularly informative about the nature of the metal-ligand bond.[9][10]

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the calcium docosanoate sample with dry KBr powder. Press the mixture into a transparent pellet.[10]

-

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add 32 to 64 scans to achieve a good signal-to-noise ratio.[10]

-

Interpretation of the Spectrum:

-

Absence of Carboxylic Acid Peak: The absence of a broad O-H stretching band around 3000 cm⁻¹ and a C=O stretching band around 1700 cm⁻¹ confirms the conversion of docosanoic acid.[7]

-

Carboxylate Stretching Bands: The key diagnostic peaks for calcium docosanoate are the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the COO⁻ group.

-

Coordination Mode: The separation between the asymmetric and symmetric stretching frequencies (Δν = ν_as - ν_s) can provide insights into the coordination mode of the carboxylate group with the calcium ion (ionic, monodentate, bidentate, or bridging).[11] For ionic and bidentate bridging coordination, which are common for calcium carboxylates, the Δν value is expected to be smaller than that for the corresponding carboxylic acid.[10][11]

Caption: Key features in the FTIR spectrum of calcium docosanoate.

B. X-ray Powder Diffraction (XRD)

Principle: XRD is a non-destructive technique used to identify the crystalline phases of a material and to obtain information about its crystal structure. Each crystalline solid has a unique diffraction pattern, which serves as a "fingerprint" for identification.[12]

Experimental Protocol:

-

Sample Preparation: The sample should be a fine powder. If necessary, gently grind the sample using a mortar and pestle to achieve a particle size in the range of 1-100 µm.[13] Mount the powder on a sample holder, ensuring a flat, smooth surface.[13]

-

Data Acquisition:

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, and current.

-

Scan a 2θ range appropriate for long-chain compounds, typically from a low angle (e.g., 2°) up to a higher angle (e.g., 80°).[14]

-

A slow scan speed (e.g., 2°/min) is often used to obtain good resolution.[14]

-

Interpretation of the Diffractogram:

-

Phase Identification: The obtained diffraction pattern can be compared with reference patterns from databases (e.g., the Powder Diffraction File from the ICDD) to confirm the identity of calcium docosanoate.

-

Crystalline Structure: For long-chain fatty acid salts, the XRD pattern is often characterized by a series of sharp, intense peaks at low 2θ angles, corresponding to the long-range lamellar ordering of the aliphatic chains.[15] The positions of these peaks can be used to calculate the d-spacing of the layers.

-

Polymorphism: Different crystalline forms (polymorphs) of calcium docosanoate, if they exist, will exhibit distinct XRD patterns. The presence of polymorphism can be investigated by performing XRD at different temperatures.

C. Thermal Analysis (TGA/DSC)

Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition behavior.[16] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing phase transitions such as melting and crystallization.[3]

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA or DSC pan.[6]

-

Data Acquisition:

Interpretation of the Thermogram:

-

Dehydration: An initial weight loss at lower temperatures (e.g., below 150°C) may indicate the presence of water of hydration.[6]

-

Decomposition: The main decomposition of calcium soaps typically occurs at higher temperatures. For calcium stearate, a similar compound, the main TGA event takes place after 400°C.[6] The decomposition of calcium carboxylates often proceeds via the formation of a ketone, followed by the decomposition of calcium carbonate to calcium oxide at even higher temperatures.[14]

-

Phase Transitions: DSC can reveal melting and other phase transitions that do not involve a change in mass. Anhydrous calcium soaps of long-chain fatty acids often exhibit complex phase behavior with multiple transitions before decomposition.[17]

Caption: Generalized thermal decomposition pathway of a calcium carboxylate.

D. Determination of Calcium Content

Principle: The calcium content of the synthesized salt can be determined by complexometric titration with ethylenediaminetetraacetic acid (EDTA).[13] EDTA forms a stable 1:1 complex with calcium ions. The endpoint of the titration is detected using a metal-ion indicator.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a sample of calcium docosanoate.

-

Dissolve the sample in an appropriate solvent. Since calcium docosanoate is insoluble in water, acid digestion may be necessary to liberate the calcium ions into an aqueous solution. For example, boil the sample with dilute sulfuric acid.[2]

-

-

Titration:

-

Buffer the solution to a high pH (typically 12-13) to ensure that magnesium, if present, precipitates as the hydroxide and does not interfere.[13]

-

Add a suitable indicator, such as hydroxy naphthol blue.[18]

-

Titrate the solution with a standardized EDTA solution until the color changes from pink to deep blue, indicating the endpoint.[18]

-

Calculation: The calcium content can be calculated from the volume of EDTA solution used, its concentration, and the initial mass of the sample.

III. Rheological Properties

The rheological behavior of calcium docosanoate is critical for its applications as a thickener and gelling agent, particularly in non-aqueous systems like lubricating greases.

Principle: Rheology is the study of the flow and deformation of matter. For dispersions of calcium docosanoate, key parameters include viscosity, yield stress, and viscoelastic properties (storage and loss moduli).

Experimental Considerations:

-

Sample Preparation: Disperse a known concentration of calcium docosanoate in the desired non-aqueous medium (e.g., mineral oil) using appropriate mixing techniques to ensure homogeneity.

-

Instrumentation: A rotational rheometer with a suitable geometry (e.g., parallel plate or cone and plate) is used.

-

Measurements:

-

Flow Curve: Measure the shear stress as a function of shear rate to determine the viscosity profile. Dispersions of calcium soaps typically exhibit non-Newtonian, shear-thinning behavior, often with a yield stress.[16]

-

Oscillatory Measurements: Perform small amplitude oscillatory shear tests to determine the storage modulus (G') and loss modulus (G''). These parameters provide information about the elastic and viscous properties of the material, respectively, and can characterize the gel-like structure formed by the calcium soap.[19]

-

IV. Quality Control and Specifications

For industrial and pharmaceutical applications, stringent quality control is necessary to ensure the consistency and performance of calcium docosanoate.

Key Quality Control Parameters:

-

Appearance: The material should be a fine, white to yellowish-white powder.[3]

-

Identification: FTIR spectroscopy should confirm the identity of the compound.

-

Assay (Calcium Content): The calcium content, determined by a suitable method like EDTA titration, should fall within specified limits (e.g., for calcium stearate, it is typically 9.0% to 10.5% as CaO).[2]

-

Loss on Drying: The moisture content should be below a specified limit (e.g., not more than 4.0% for calcium stearate).[2]

-

Heavy Metals: The content of heavy metals should not exceed the limits set by pharmacopoeias or regulatory bodies.[2]

-

Particle Size Distribution: This can be an important parameter for certain applications and can be measured by techniques such as laser diffraction.[19]

The specific acceptance criteria for these parameters will depend on the intended application and the relevant pharmacopoeial monograph or regulatory guidelines.[20]

V. Safety and Handling

Calcium docosanoate is generally considered to be of low toxicity.[2] However, as with any fine powder, inhalation of dust should be avoided. Standard laboratory safety practices, including the use of personal protective equipment such as gloves and safety glasses, should be followed.

References

-

The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [Link]

-

Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. ResearchGate. [Link]

-

IR Infrared Absorption Bands of Carboxylate. 911Metallurgist. [Link]

-

Coordination of Carboxylate on Metal Nanoparticles Characterized by Fourier Transform Infrared Spectroscopy. ResearchGate. [Link]

-

High Selectivity of Alkanes Production by Calcium Basic Soap Thermal Decarboxylation. MATEC Web of Conferences. [Link]

-

Standard Methods: 3500-Ca B: Calcium by EDTA. Standard Methods. [Link]

-

Determination of Total Calcium and Magnesium Ion Concentration. University of Canterbury. [Link]

-

CALCIUM/TRITIMETRIC. USDA. [Link]

-

Determination of Calcium Oxide by Titration with a Chelating Ligand, Ethylenediamminetetraacetic Acid (EDTA). Course Hero. [Link]

-

1 Determination of calcium by Standardized EDTA Solution Introduction The classic. ResearchGate. [Link]

-

CALCIUM BEHENATE. precisionFDA. [Link]

-

The role of calcium stearate on regulating activation to form stable, uniform and flawless reaction products in alkali-activated slag cement. White Rose Research Online. [Link]

-

Class 11 Chemistry Determination Of Melting Point Experiment. Vedantu. [Link]

-

Experiment 1 - Melting Points. University of Arizona. [Link]

-

Experiment 1: Melting-point Determinations. Athabasca University. [Link]

-

Calcium Behenate | C44H86CaO4. PubChem. [Link]

-

on powder x-ray diffraction (xrd) —general overview. ITWG Guideline. [Link]

- Process for the manufacture of soap.

-

rheological study of biodegradable lubricating greases. Academia.edu. [Link]

-

Synthesis and X-ray Structures of Polymeric Calcium Carboxylates. ResearchGate. [Link]

-

DSC Analysis of the Effect of Calcium Stearate on Crystallization of Polypropylene Nucleated with Sodium Benzoate – Modeling a. TA Instruments. [Link]

-

Synthesis and X-ray diffraction study of calcium salts of some carboxylic acids. Scilit. [Link]

-

What drives the precipitation of long-chain calcium carboxylates (soaps) in aqueous solution? PubMed. [Link]

-

Powder X-Ray Diffraction. Chemistry LibreTexts. [Link]

-

What drives the precipitation of long-chain calcium carboxylates (soaps) in aqueous solution? ResearchGate. [Link]

-

Low-Temperature Rheology and Thermoanalytical Investigation of Lubricating Greases: Influence of Thickener Type and Concentration on Melting, Crystallization and Glass Transition. MDPI. [Link]

-

Annex 1 WHO good practices for pharmaceutical quality control laboratories. World Health Organization (WHO). [Link]

-

Introduction to X-Ray Powder Diffraction Data Analysis. ResearchGate. [Link]

-

Studying and controlling polymorphic transitions and co-crystallization in pharmaceutical materials. UCL Discovery - University College London. [Link]

-

Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Malvern Panalytical. [Link]

-

Quality Control. Pharmaguideline. [Link]

-

XRD Basics. Penn Physics. [Link]

-

Rheological Properties of Gels Formed at the Oil/Water Interface by Reaction Between. SciSpace. [Link]

-

A Review on Analytical Parameters Quality Management in Pharma Industry Aspects. ijsate. [Link]

-

Structural Identification of Nano-Calcium Compounds in Milk Powder by X-Ray Powder Diffraction. Journal of Food and Drug Analysis. [Link]

-

Steady-State and Dynamic Rheological Properties of a Mineral Oil-Based Ferrofluid. MDPI. [Link]

-

Quality Control. Global Calcium Carbonate Industries. [Link]

-

Calcium Soap from Palm Fatty Acid Distillate for Ruminant Feed: Reaction Method. Ijeat.org. [Link]

-

Phase transitions in biogenic amorphous calcium carbonate. PNAS. [Link]

-

The Crystal Structure of Calcium Sebacate by X-ray Powder Diffraction Data. MDPI. [Link]

-

Lubricating Greases From Olive Oil, Corn Oil and Palm Oil. Tribology in Industry. [Link]

-

Calcium Soap from Palm Fatty Acid Distillate for Ruminant Feed: The Influence of Initial Mixing Temperature. ResearchGate. [Link]

Sources

- 1. almaaqal.edu.iq [almaaqal.edu.iq]

- 2. Method of Analysis for Calcium Stearate | Pharmaguideline [pharmaguideline.com]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. Calcium Behenate or Calcium docosanoate Manufacturers, with SDS [mubychem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. matec-conferences.org [matec-conferences.org]

- 8. ijeat.org [ijeat.org]

- 9. academic.oup.com [academic.oup.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NEMI Method Summary - 3500-Ca B [nemi.gov]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. scilit.com [scilit.com]

- 16. icams.ro [icams.ro]

- 17. researchgate.net [researchgate.net]

- 18. fsis.usda.gov [fsis.usda.gov]

- 19. mdpi.com [mdpi.com]

- 20. who.int [who.int]

Synthesis and Characterization of Calcium Behenate for Research Purposes

Executive Summary

Calcium Behenate (Calcium Docosanoate, CAS 3578-72-1) is a critical excipient and structural standard used in pharmaceutical formulation, lipid nanotechnology, and X-ray diffraction calibration. While industrial grades are often produced via direct fusion (reacting CaO with fatty acids at high heat), this method frequently yields products with high free fatty acid (FFA) content and variable crystallinity unsuitable for precision research.

This guide details a Double Decomposition (Precipitation) Protocol designed to yield high-purity (>99%) Calcium Behenate. It prioritizes the removal of unreacted species and the formation of a highly ordered lamellar crystalline structure, validated through X-ray Diffraction (XRD), FTIR, and Thermal Analysis (TGA/DSC).

Theoretical Basis of Synthesis

The synthesis relies on a thermodynamic drive to precipitate the insoluble calcium soap from a soluble alkali soap intermediate. This "wet" method allows for finer control over stoichiometry and purification than the "dry" fusion method.

Reaction Chemistry[1][2]

-

Saponification: Conversion of Behenic Acid (

) to soluble Sodium Behenate using Sodium Hydroxide. -

Metathesis (Double Decomposition): Instantaneous precipitation of Calcium Behenate upon addition of Calcium Chloride.

Key Mechanistic Insight: The reaction must occur in a solvent system (Ethanol/Water) that solubilizes the sodium soap and the byproduct (NaCl) but not the calcium soap. This ensures the precipitate is pure product, while impurities remain in the supernatant.

Experimental Protocol: High-Purity Synthesis

Materials Required[3][4][5][6][7][8][9][10][11][12]

-

Precursors: Behenic Acid (≥99% purity, C22 content critical), Sodium Hydroxide (pellets), Calcium Chloride Dihydrate (

). -

Solvents: Ethanol (Absolute), Deionized Water (Type I, 18.2 MΩ).

-

Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, mechanical stirrer, vacuum filtration setup (Buchner funnel).

Step-by-Step Methodology

Phase 1: Preparation of Sodium Behenate Intermediate

-

Dissolution: In a 500 mL 3-neck flask, dissolve 10.0 g (29.3 mmol) of Behenic Acid in 150 mL of Ethanol at 70°C . Stir until the solution is clear.

-

Neutralization: Prepare a solution of 1.20 g (30.0 mmol) NaOH in 10 mL of DI water (slight excess to ensure full conversion of acid).

-

Saponification: Add the NaOH solution dropwise to the hot ethanolic acid solution. Reflux at 75°C for 30 minutes . The solution should remain clear; if turbidity occurs, add minimal hot water to solubilize the sodium soap.

Phase 2: Precipitation of Calcium Behenate

-

Calcium Solution: Dissolve 2.20 g (15.0 mmol) of

in 20 mL of DI water . -

Precipitation: While stirring vigorously at 70°C , add the calcium chloride solution dropwise to the sodium soap mixture. A voluminous white precipitate will form immediately.

-

Digestion: Maintain stirring at 70°C for 1 hour . This "Ostwald ripening" step promotes crystal growth and reduces the inclusion of impurities.

Phase 3: Isolation and Purification[1]

-

Filtration: Filter the hot mixture under vacuum. The filtrate (containing NaCl and excess reactants) is discarded.

-

Washing (Critical):

-

Wash 1 (Hot Water): Wash the filter cake with 3 x 50 mL hot DI water (removes NaCl).

-

Wash 2 (Warm Ethanol): Wash with 2 x 30 mL warm ethanol (removes any unreacted free fatty acid or mono-soaps).

-

-

Drying: Dry the white powder in a vacuum oven at 60°C for 12 hours or until constant weight is achieved.

Workflow Visualization

Figure 1: Logical workflow for the double decomposition synthesis of Calcium Behenate.

Characterization and Validation Framework

To validate the material for research use, it must pass three quality gates: Structural (XRD), Chemical (FTIR), and Thermal (TGA).

A. X-Ray Diffraction (XRD) - The Structural Fingerprint

Calcium Behenate is characterized by a distinct lamellar structure. The "long spacing" (d-spacing) is the primary metric for identity.

-

Target Metric: The first-order reflection (001) corresponds to the bilayer thickness.

-

Expected d-spacing: 58.0 Å – 59.0 Å .

-

Note: This is distinct from Silver Behenate (58.38 Å) and Calcium Stearate (~50 Å). The linear increase in d-spacing confirms the C22 chain length.

-

-

Protocol: Scan from

to

B. Fourier Transform Infrared Spectroscopy (FTIR)

FTIR confirms the complete conversion of the carboxylic acid to the salt form.

| Functional Group | Frequency (cm⁻¹) | Diagnostic Significance |

| COO⁻ Asymmetric Stretch | 1540 – 1580 | Primary confirmation of salt formation. |

| COO⁻ Symmetric Stretch | 1410 – 1430 | Secondary confirmation. |

| CH₂ Scissoring | 1460 – 1470 | Indicates packing density of alkyl chains. |

| C=O Stretch (Free Acid) | ~1700 | MUST BE ABSENT. Presence indicates incomplete reaction. |

C. Thermal Analysis (TGA/DSC)

-

Dehydration: A small weight loss (<3%) between 80°C–120°C indicates the loss of hydrate water (monohydrate form).

-

Decomposition: Calcium Behenate is thermally stable up to ~300°C.

-

TGA Onset: >320°C (Degradation of organic chain).

-

Residue: ~13-14% mass remaining at 900°C (corresponds to CaO or CaCO₃ depending on atmosphere).

-

Validation Logic Flow

Figure 2: Decision tree for validating the quality of synthesized Calcium Behenate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Free Acid (Peak @ 1700 cm⁻¹) | Incomplete saponification or excess acid used. | Wash product with warm ethanol. Ensure pH of sodium soap solution is >8 before adding calcium. |

| Low Crystallinity (Broad XRD peaks) | Rapid precipitation or insufficient digestion. | Increase digestion time at 70°C. Slow down the addition rate of |

| Sodium Contamination | Insufficient water washing. | Verify filtrate conductivity. Wash until filtrate conductivity matches DI water. |

| Gel Formation | Concentration too high. | Dilute the reaction mixture. Ensure temperature stays >60°C during precipitation. |

References

-

Preparation of Metal Soaps: Determining the optimal stoichiometry for precipitation of long-chain fatty acid salts. Journal of Colloid and Interface Science. 2[3]

-

Structural Characterization: X-ray diffraction study of calcium salts of carboxylic acids, establishing the linear relationship between chain length and d-spacing. Scilit. 2[3]

-

Silver Behenate Standard: NIST Standard Reference Material for low-angle diffraction, providing the comparative baseline (58.38 Å) for behenate salts. NIST. 4[3][5][6]

-

FTIR of Carboxylates: Analysis of asymmetric and symmetric stretching frequencies in metal soaps. National Institutes of Health (NIH). 7

-

Thermal Decomposition: TGA profiles of calcium salts, highlighting the dehydration and carbonate formation stages. BenchChem.[8] 8

Sources

- 1. scispace.com [scispace.com]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Modeling the antisymmetric and symmetric stretching vibrational modes of aqueous carboxylate anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Behenic acid, calcium salt (2:1) identification and CAS number 3578-72-1

Structural Characterization, Synthesis, and Analytical Protocols[1]

Executive Summary

Calcium Behenate (Synonyms: Calcium Docosanoate; Docosanoic acid, calcium salt) is a metal soap characterized by the coordination of one calcium cation (

Unlike its more common counterpart, Magnesium Stearate, Calcium Behenate offers distinct lubricating properties with a higher melting point (~140–150°C) and superior chemical stability in specific oxidative environments.[1] This guide provides a rigorous technical framework for its identification, synthesis, and validation.

Part 1: Chemical Identity & Structural Dynamics[1]

The designation "(2:1)" in the chemical name refers to the stoichiometry required to neutralize the divalent calcium ion.[1]

-

Molecular Formula:

[1][5][7] -

Structural Core: A central

ion ionically bonded to two carboxylate headgroups, each attached to a hydrophobic 21-carbon alkyl tail.[1]

The "Purity" Nuance

While CAS 3578-72-1 refers to the pure C22 species, industrial-grade "Behenic Acid" is often a mixture containing Arachidic acid (C20) and Lignoceric acid (C24).[1] Therefore, identification requires resolving the fatty acid distribution , not just the metal-ligand bond.[1]

Part 2: Synthesis & Manufacturing Dynamics[1]

Calcium behenate is synthesized via two primary pathways: Precipitation (Double Decomposition) or Direct Fusion .[1] The choice of method impacts the particle morphology and specific surface area (SSA), which are critical for lubrication performance.[1]

Synthesis Workflow (DOT Visualization)

Figure 1: Comparison of Fusion (Direct) vs. Precipitation (Double Decomposition) synthesis pathways.[1]

Part 3: Analytical Methodologies & Identification Protocols

To validate CAS 3578-72-1, one must prove two things:

-

The Cation-Anion Bond: The material is a salt, not a free acid.[1]

-

The Chain Length: The fatty acid is predominantly C22.[1][8]

Protocol A: Infrared Spectroscopy (FT-IR)

Purpose: To confirm the formation of the calcium salt and absence of free fatty acid.

The Mechanism:

Free Behenic Acid displays a sharp Carbonyl (

Experimental Steps:

-

Mix 2 mg of sample with 200 mg KBr (dried).

-

Press into a translucent pellet.

-

Scan from 4000 to 400

(Resolution: 4

Acceptance Criteria:

-

Absence: No significant peak at 1700

(indicates full conversion).[1] -

Presence: Strong asymmetric carboxylate stretch at 1540–1580

.[1] -

Presence: Symmetric carboxylate stretch at 1420–1440

.[1] -

Splitting: Calcium soaps often show a characteristic "splitting" of the carboxylate bands due to crystal packing.[1]

Protocol B: Fatty Acid Profile via GC-FID

Purpose: To quantify the C22 content and identify impurities (C20, C24).[1]

The Mechanism: Calcium behenate is non-volatile and cannot be injected directly into a Gas Chromatograph (GC).[1] It must be hydrolyzed and derivatized into Fatty Acid Methyl Esters (FAMEs).[1]

Step-by-Step Protocol:

-

Hydrolysis/Methylation: Weigh 50 mg of sample into a reaction tube. Add 2 mL of

-Methanol (14%).[1] -

Reflux: Heat at 100°C for 30 minutes. (The

acts as a catalyst to break the Ca-bond and methylate the acid).[1] -

Extraction: Cool, add 1 mL Heptane and 1 mL saturated NaCl water. Vortex.

-

Separation: Collect the upper organic layer (Heptane containing FAMEs).[1]

-

Analysis: Inject 1 µL into GC-FID.

Data Interpretation: Compare retention times against a standard C22:0 Methyl Ester.

-

Specification: Area % of C22:0 should typically be >85% (depending on grade), with C20:0 and C24:0 as minor peaks.

Part 4: Physicochemical Data Summary[1]

| Property | Specification / Typical Value | Method | Relevance |

| Appearance | Fine white powder | Visual | Quality check |

| Melting Point | 140°C – 155°C | DSC (10°C/min) | Higher than Mg-Stearate; better for heat-sensitive processing.[1] |

| Calcium Content | 5.2% – 5.8% | Complexometric Titration (EDTA) | Confirms stoichiometry (Theoretical: ~5.57%).[1] |

| Free Fatty Acid | < 1.0% | Titration (Acid Value) | Ensures complete reaction.[1] |

| Loss on Drying | < 3.0% | TGA or Oven (105°C) | Critical for moisture-sensitive APIs.[1] |

Part 5: Pharmaceutical & Industrial Applications[1][5][8][9]

Calcium behenate functions primarily through Boundary Lubrication .[1] The polar calcium headgroup adheres to metal surfaces (die walls, machinery), while the long C22 non-polar tails form a shear plane.

Logical Workflow of Application Utility (DOT)

Figure 2: Functional logic of Calcium Behenate in solid dosage forms.

Why choose Calcium Behenate over Magnesium Stearate?

-

Hydrophobicity: It is slightly less hydrophobic, reducing the risk of slowing down tablet disintegration times.[1]

-

Mixing Sensitivity: It is less sensitive to "over-blending," meaning it retains lubricating efficiency even if mixed longer, whereas Mg-Stearate can form a film that prevents drug release.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160704, Calcium Behenate.[1] Retrieved from [Link][1]

-

Cosmetic Ingredient Review (2019). Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. Retrieved from [Link]

-

FDA (2024). Inactive Ingredient Search for Approved Drug Products (Calcium Behenate).[1] Retrieved from [Link][1]

-

Royal Society of Chemistry (2024). Using FT-IR as a fast method to measure fatty acid soaps.[1][9] Analytical Methods.[1][6][10][9][11][12] Retrieved from [Link]

Sources

- 1. Calcium Behenate | C44H86CaO4 | CID 160704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. parchem.com [parchem.com]

- 4. ewg.org [ewg.org]

- 5. Calcium Behenate or Calcium docosanoate Manufacturers, with SDS [mubychem.com]

- 6. calcium behenate, 3578-72-1 [thegoodscentscompany.com]

- 7. scent.vn [scent.vn]

- 8. Behenates Supplier & Exporter [chemicalbull.com]

- 9. Using FT-IR as a fast method to measure fatty acid soaps in in vivo and in vitro digests - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. matec-conferences.org [matec-conferences.org]

- 11. Analysis of calcium-lipid complexes in faeces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-conferences.org [bio-conferences.org]

Technical Guide: Thermal Decomposition Behavior of Calcium Behenate

Executive Summary

This guide provides an in-depth technical analysis of the thermal stability and decomposition kinetics of Calcium Behenate (Calcium Docosanoate). Designed for formulation scientists and process engineers, this document moves beyond basic property listing to explore the mechanistic causality of thermal degradation.

Calcium Behenate (

Physicochemical Profile & Structural Basis[1][2]

Calcium Behenate is the calcium salt of behenic acid (docosanoic acid), a saturated

| Property | Specification | Technical Insight |

| IUPAC Name | Calcium Docosanoate | - |

| CAS Number | 3578-72-1 | - |

| Molecular Formula | Long chain ( | |

| Melting Range | 145°C – 160°C | Broad range due to "technical grade" purity (often contains |

| Decomposition Onset | ~360°C – 400°C | Significantly higher than processing temps for most polymers/drugs. |

| Physical Form | Fine White Powder | High surface area increases sensitivity to oxidative degradation if not stored correctly. |

Thermal Decomposition Mechanism[3][4]

The thermal degradation of Calcium Behenate is not a simple combustion but a multi-stage chemical transformation. The definitive degradation pathway follows the Ketonization Mechanism , common to divalent metal carboxylates.

The Decomposition Pathway (Step-by-Step)

-

Dehydration (If Hydrate Present) [100°C - 120°C]: Commercial Calcium Behenate often exists as a monohydrate. The first thermal event is the loss of lattice water.

-

Phase Transition (Melting) [145°C - 160°C]: The ionic lattice relaxes, transitioning from solid crystalline to a mesophase (liquid crystal) or isotropic liquid. This is a physical change, not chemical decomposition.

-

Decarboxylative Ketonization [360°C - 450°C]: This is the critical failure point. The calcium salt decomposes to form a symmetric ketone (Behenone), calcium carbonate, and carbon dioxide.

-

Carbonate Decomposition [650°C - 800°C]: At extreme temperatures, the inorganic residue degrades.

Visualization: Reaction Pathway

Caption: Thermal transformation pathway of Calcium Behenate from solid state to final oxide residue.

Experimental Protocols for Thermal Analysis

To validate the quality of Calcium Behenate, researchers must employ a coupled TGA/DSC approach. The following protocols are designed to be self-validating systems.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine exact decomposition onset (

-

Sample Prep: Weigh 5–10 mg of Calcium Behenate into an alumina (

) crucible . Why? Aluminum pans may melt or react at the high temperatures required for carbonate decomposition. -

Atmosphere: Nitrogen (

) purge at 50 mL/min. Why? Inert atmosphere prevents oxidative combustion, isolating the thermal decomposition mechanism. -

Ramp: Heat from Ambient to 900°C at 10°C/min.

-

Validation Check:

-

Look for a mass loss step around 400°C corresponding to ~80-85% mass loss (loss of organic tail).

-

Look for a second smaller step around 700°C corresponding to

loss from

-

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Distinguish between melting (endothermic) and decomposition (exothermic/endothermic complex).

-

Sample Prep: Weigh 2–5 mg into a hermetically sealed aluminum pan with a pinhole.

-

Atmosphere: Nitrogen (

) at 50 mL/min. -

Cycle:

-

Heat to 200°C (observe melting peak).

-

Cool to 50°C (observe crystallization).

-

Heat to 500°C (observe decomposition).

-

-

Validation Check: The melting peak should be sharp. A broad melting peak indicates a mixture of chain lengths (e.g., presence of Stearate C18 or Arachidate C20 impurities).

Visualization: Analytical Workflow

Caption: Integrated analytical workflow for characterizing thermal properties of Calcium Behenate.

Comparative Analysis: Behenate vs. Stearate

For drug development and polymer processing, the choice between Calcium Behenate and Calcium Stearate is pivotal.

| Feature | Calcium Stearate ( | Calcium Behenate ( | Application Implication |

| Chain Length | 18 Carbons | 22 Carbons | Behenate has higher Van der Waals interactions. |

| Hydrophobicity | High | Superior | Behenate offers better moisture protection in tablets. |

| Lubricity | Standard | Enhanced | Lower friction coefficient for high-speed tableting. |

| Thermal Stability | Good ( | Excellent ( | Behenate resists darkening/yellowing better in high-temp extrusion. |

Key Insight: While the melting points are similar, the molecular weight difference means Calcium Behenate has a lower effective concentration of Calcium per gram. This results in less inorganic residue (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160704, Calcium Behenate. Retrieved from [Link]

-

Food and Drug Administration (FDA). Substance Registration System: Calcium Behenate (UNII: J5VFA9V6YG).[1] Retrieved from [Link][1]

-

Netzsch Analyzing & Testing. TGA Measurements on Calcium Oxalate Monohydrate (Reference for Calcium Salt Decomposition Steps). Retrieved from [Link]

-

Peter, S. et al. (2013). Decomposition kinetic characteristics of calcium carbonate containing organic acids by TGA.[2] Arabian Journal of Chemistry. Retrieved from [Link]

Sources

Chemical Stability and Reactivity of Calcium Docosanoate: A Critical Technical Guide

This guide serves as an authoritative technical resource on Calcium Docosanoate (Calcium Behenate), distinct from its ester counterpart, Glyceryl Behenate. It is designed for pharmaceutical scientists and formulation engineers requiring precise stability data, reactivity profiles, and characterization protocols.

HExecutive Summary

Calcium docosanoate (calcium behenate) is a metallic soap often conflated with glyceryl behenate (Compritol®) in formulation literature. While glyceryl behenate is a non-ionic lipid used for matrix formation, calcium docosanoate is an ionic salt primarily utilized as a high-melting-point lubricant and stabilizer. Its utility lies in its alkaline reserve , hydrophobic density , and thermal resilience . This guide dissects its physicochemical behavior, offering self-validating protocols for assessing its compatibility with sensitive Active Pharmaceutical Ingredients (APIs).

Molecular Architecture & Physicochemical Baseline

Structural Distinction

Unlike covalently bonded lipid esters, calcium docosanoate consists of two C22 fatty acid chains ionically bonded to a central calcium cation. This ionic "head" creates a localized region of high electron density and potential alkalinity, while the "tails" provide a dense hydrophobic shield.

| Feature | Calcium Docosanoate (Ca-Behenate) | Glyceryl Behenate |

| Bond Type | Ionic (Ca | Covalent (Ester linkage) |

| Melting Point | High (>140°C, often decomposes) | Low (~70–75°C) |

| Solubility (H | Insoluble (Hydrophobic barrier) | Insoluble |

| Surface pH | Alkaline (pH 7.0 – 9.0 in slurry) | Neutral (~pH 6.0 – 7.0) |

| Primary Function | Lubrication, Anti-tacking, Stabilizer | Matrix former, Sustained Release |

The "Chain Length Effect" on Stability

Commercial "behenate" is rarely 100% C22. It is a distribution of C20 (Arachidic), C22 (Behenic), and C24 (Lignoceric) chains.

-

Scientific Insight: Higher purity C22 (>90%) increases the crystalline packing density, significantly improving hydrolytic resistance compared to stearates (C18). The longer alkyl chains increase the activation energy required for moisture to penetrate the crystal lattice and reach the ionic core.

Chemical Stability Profile

Thermal Stability & Decomposition

Calcium docosanoate does not exhibit a sharp melting endotherm like organic lipids. Instead, it undergoes a phase transition (softening) followed by decomposition.

-

Mechanism: At temperatures >350°C, the salt undergoes decarboxylation, forming ketones (behenone) and calcium carbonate.

-

Critical Process Parameter (CPP): In hot-melt extrusion (HME), processing temperatures must remain below 160°C to avoid lattice disruption, even though chemical decomposition is not yet active.

Hydrolytic Stability

The molecule is kinetically stable against hydrolysis due to extreme hydrophobicity. However, in low pH environments (pH < 3.0), the equilibrium shifts:

-

Risk: Formation of free behenic acid can alter the melting point of the formulation and potentially catalyze degradation of acid-sensitive APIs.

Oxidative Stability

The saturated nature of the docosanoate tail (C22:0) renders it virtually immune to auto-oxidation. Unlike oleates or linoleates, there are no allylic protons to abstract.

-

Formulation Advantage: Excellent excipient for oxygen-sensitive APIs.

Reactivity & Excipient Compatibility

The "Alkaline Reserve" Phenomenon

Calcium docosanoate acts as a weak base. In solid-state formulations, it can neutralize acidic impurities or degradation products.

-

Pro: Stabilizes acid-labile drugs (e.g., proton pump inhibitors) by scavenging micro-environmental acidity.

-

Con: Incompatible with weak bases (e.g., alkaloid salts) where the Ca

can displace the amine, causing precipitation of the free base.

Cation Bridging & Chelation

The Ca

-

Example: Interaction with Tetracyclines or Bisphosphonates. The Ca

bridges two drug molecules, forming an insoluble, inactive complex.

Visualization of Reactivity Pathways

The following diagram maps the critical reactivity pathways for Calcium Docosanoate in a formulation context.

Caption: Mechanistic pathways of Calcium Docosanoate degradation and interaction. Blue nodes represent the starting material; grey nodes indicate degradation products.

Analytical Characterization Protocols

As a Senior Scientist, reliance on vendor Certificates of Analysis (CoA) is insufficient. The following protocols provide self-validating characterization.

Protocol A: Surface Alkalinity Assessment (Slurry Method)

Purpose: To determine the "effective pH" the API will experience in the diffusion layer.

-

Preparation: Weigh 2.0 g of Calcium Docosanoate sample.

-

Dispersion: Add to 40 mL of carbon-dioxide-free distilled water (boiled and cooled) in a 50 mL centrifuge tube.

-

Equilibration: Vortex for 2 minutes, then sonicate for 5 minutes to disrupt agglomerates.

-

Measurement: Measure pH using a Ross-type electrode.

-

Acceptance Criteria: pH should range between 7.0 and 9.0 .

-

Interpretation: A pH < 6.5 indicates significant free fatty acid contamination (poor synthesis). A pH > 10.0 indicates unreacted Calcium Hydroxide (corrosive risk).

-

Protocol B: Thermal Fingerprinting via TGA/DSC

Purpose: To distinguish between moisture loss (hygroscopicity) and degradation.

-

Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).

-

Sample: 5–10 mg in an open alumina pan.

-

Ramp: 10°C/min from 25°C to 500°C under Nitrogen purge (50 mL/min).

-

Data Analysis:

-

Event 1 (50–120°C): Weight loss < 2.0% = Surface moisture (Acceptable).

-

Event 2 (120–200°C): Weight loss > 1.0% = Loss of hydrate water (if monohydrate form).

-

Event 3 (>350°C): Major weight loss onset = Degradation (Ketone formation).

-

Manufacturing Synthesis & Purity

Understanding the synthesis helps predict impurities. The Precipitation Method is preferred for pharmaceutical grades over the Fusion Method due to finer particle size and lower unreacted oxide levels.

Caption: Double-decomposition (precipitation) synthesis route ensuring high purity and defined particle morphology.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160704, Calcium Behenate. Retrieved from [Link]

-

Gattefossé (2023). Compritol® 888 ATO: Glyceryl dibehenate for sustained release. (Cited for contrast/differentiation). Retrieved from [Link]

-

Cosmetic Ingredient Review (2019). Safety Assessment of Fatty Acid Salts (Including Calcium Behenate) as Used in Cosmetics. Retrieved from [Link]

Methodological & Application

Application Note: Utilizing Calcium Behenate for Optimal Lubrication in Pharmaceutical Tablet Formulation

Abstract

This technical guide provides a comprehensive overview of calcium behenate as a specialized lubricant in the manufacturing of pharmaceutical solid dosage forms. It delves into the physicochemical properties, mechanism of action, and comparative performance of calcium behenate against other common lubricants. Detailed protocols for its application in both direct compression and wet granulation processes are provided, alongside methodologies for characterization and quality control. This document is intended for formulation scientists, researchers, and drug development professionals seeking to optimize tablet manufacturing processes, particularly for sensitive active pharmaceutical ingredients (APIs) or challenging formulations where conventional lubricants may be suboptimal.

Introduction: The Critical Role of Lubricants in Tablet Manufacturing

In the production of pharmaceutical tablets, the addition of a lubricant is a critical final step before compression. Lubricants are essential excipients that perform several key functions: they reduce the friction between the tablet surface and the die wall during ejection, prevent the formulation from sticking to the punch faces (anti-adherent), and can improve the flowability of the powder blend.[1][2][3][4] Without effective lubrication, tablet manufacturing can be challenging, leading to high rejection rates, damage to tooling, and inconsistent product quality.[2]

While magnesium stearate is the most widely used lubricant in the industry, its pronounced hydrophobicity and chemical reactivity can present challenges, such as decreased tablet hardness, prolonged disintegration times, and incompatibility with certain APIs.[4][5][6] This necessitates the exploration of alternative lubricants like calcium behenate.

Calcium behenate (the calcium salt of docosanoic acid) is a high-performance, wax-based lubricant that serves as a valuable alternative.[7][8] It offers effective lubrication with potentially less impact on tablet tensile strength and dissolution, making it an excellent problem-solving tool for formulators.

Physicochemical Properties and Mechanism of Action

A fundamental understanding of calcium behenate's properties is crucial for its effective application.

Table 1: Physicochemical Properties of Calcium Behenate

| Property | Description | Reference |

| Chemical Name | Calcium docosanoate, Docosanoic acid calcium salt | [8] |

| Molecular Formula | C₄₄H₈₆CaO₄ | [7] |

| Molecular Weight | Approx. 719.23 g/mol | [7] |

| Appearance | White to off-white, light, fine powder | [8] |

| Solubility | Practically insoluble in water and ethanol. | General Knowledge |

| Functionality | Tablet and capsule lubricant. | [9][10] |

Mechanism of Action: Boundary Lubrication

Calcium behenate functions as a "boundary" lubricant. During the blending process, its particles are distributed throughout the powder mix and coat the surfaces of the granules and other excipients. Upon compression, these lubricant particles are smeared onto the die wall and punch surfaces, forming a thin, low-shear-strength film. This film physically separates the compressed tablet from the metal tooling, significantly reducing the forces of friction and adhesion required for clean tablet ejection.[3][11] The long, saturated hydrocarbon chains of the behenate molecule are key to this functionality.

Caption: Decision tree for lubricant selection.

Application Protocols

Precise and controlled incorporation of calcium behenate is key to achieving optimal results without compromising tablet quality.

Protocol 1: Incorporation into a Direct Compression (DC) Formulation

Direct compression is a streamlined process where tablets are compressed directly from a powdered blend of API and excipients. [12]

-

Step 1: Pre-Blending: In a suitable blender (e.g., V-blender, bin blender), combine the API and all other excipients (fillers, binders, disintegrants) except for the calcium behenate. Blend for 10-15 minutes to ensure a homogenous mixture.

-

Step 2: Delumping/Sieving: Pass the pre-blend through a 20-40 mesh screen to break up any agglomerates. Separately, pass the required amount of calcium behenate through a finer screen (e.g., 60 mesh) to ensure it is well-dispersed and free of lumps.

-

Step 3: Lubrication: Add the sieved calcium behenate to the pre-blend in the blender.

-

Step 4: Final Blending: Blend for a short, optimized duration, typically 2-5 minutes . [1]Causality Note: Over-blending can lead to the formation of a hydrophobic film around the granules, which can significantly reduce tablet hardness and prolong disintegration time. [5]The goal is to achieve uniform lubricant distribution without over-coating the particles.

-

Step 5: Compression: Transfer the final blend to the tablet press. Perform compression studies to establish the optimal compression force required to meet target tablet weight, hardness, and thickness specifications.

Protocol 2: Incorporation into a Wet Granulation (WG) Formulation

Wet granulation is used to improve the flow and compression characteristics of a formulation. [13][14]The lubricant is added after the granules have been formed and dried.

-

Step 1: Intra-granular Blending: Mix the API with intra-granular excipients (e.g., filler, part of the disintegrant, binder).

-

Step 2: Wet Massing: Add the granulation liquid (e.g., water, ethanol) while mixing to form a cohesive wet mass.

-

Step 3: Wet Milling & Drying: Mill the wet mass through an appropriately sized screen. Dry the resulting granules in a fluid bed dryer or tray dryer to a target loss on drying (LOD).

-

Step 4: Dry Milling: Mill the dried granules to achieve the desired final particle size distribution.

-

Step 5: Extra-granular Blending: Place the sized granules in a blender. Add any extra-granular excipients (e.g., remaining disintegrant, glidant) and blend for 5-10 minutes.

-

Step 6: Sieving & Lubrication: Sieve the calcium behenate through a 60-mesh screen and add it to the blender.

-

Step 7: Final Blending: Blend for a short duration (2-5 minutes ) to achieve uniform lubrication.

-

Step 8: Compression: Transfer the lubricated granules to the tablet press and compress into tablets according to specifications.

Caption: Tablet manufacturing workflows.

Characterization and Quality Control

Rigorous testing is essential to validate the formulation and process.

Table 3: Quality Control Tests for Lubricated Blends and Tablets

| Test | Stage | Purpose | Typical Analytical Method |

| Flow Properties | Powder Blend | To ensure consistent die fill and weight uniformity. | Carr's Index, Hausner Ratio, Flow through an orifice. |

| Lubricant Uniformity | Powder Blend | To confirm homogenous distribution of calcium behenate. | Near-Infrared (NIR) Spectroscopy, HPLC [15][16] |

| Ejection Force | Compression | To quantify lubrication efficiency. | Instrumented Tablet Press. |

| Weight Variation | Finished Tablets | To ensure dosage uniformity. | USP <905> Uniformity of Dosage Units. |

| Hardness & Friability | Finished Tablets | To assess mechanical strength and resistance to chipping. | Tablet hardness tester, Friabilator (USP <1216> & <1217>). |

| Disintegration | Finished Tablets | To ensure the tablet breaks down appropriately. | Disintegration Tester (USP <701>). |

| Dissolution | Finished Tablets | To measure the rate of API release from the tablet. | Dissolution Apparatus 1 or 2 (USP <711>). |

Troubleshooting Guide

Table 4: Common Lubrication-Related Manufacturing Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Sticking / Picking | - Insufficient lubricant concentration.- Uneven lubricant distribution.- Punch face design or condition. | - Increase calcium behenate concentration in small increments (e.g., 0.25%).- Validate blending process for uniformity.- Inspect and polish tooling. |

| Capping / Lamination | - Over-lubrication, weakening inter-particle bonds.- Entrapped air.- Incorrect press setup (e.g., pre-compression). | - Decrease final blending time.- Reduce calcium behenate concentration.- Optimize pre-compression and main compression settings. |

| Reduced Tablet Hardness | - Over-blending with the lubricant.- Lubricant concentration is too high. | - Reduce final blending time to the minimum required for uniformity.- Decrease calcium behenate concentration.- Consider a less impactful lubricant if hardness cannot be achieved. |

| Increased Disintegration or Dissolution Time | - Hydrophobic film formation due to over-blending.- High lubricant concentration. | - Optimize (reduce) final blend time.- Reduce calcium behenate concentration.- Incorporate a superdisintegrant or switch to a hydrophilic lubricant like sodium stearyl fumarate. |

Conclusion

Calcium behenate is a highly effective and versatile boundary lubricant for pharmaceutical tablet manufacturing. Its primary advantages lie in its excellent lubrication efficiency combined with a reduced tendency to negatively impact tablet hardness and dissolution when compared to magnesium stearate. It is particularly well-suited for formulations containing APIs that are sensitive to the reactive nature of magnesium stearate or for processes where tablet strength is a critical quality attribute. By following the detailed protocols for incorporation and conducting thorough characterization, formulation scientists can successfully leverage calcium behenate to overcome common manufacturing challenges and develop robust, high-quality tablet products.

References

- Vertex AI Search. (2025).

- BenchChem. (2025). Behenyl Stearate vs. Glyceryl Behenate: A Comparative Guide for Pharmaceutical Lubricants.

- Google Patents. (n.d.). US5843477A - Lubricants for use in tabletting.

- precisionFDA. (n.d.).

- Pharmaguideline. (2024). Role of Lubricants in Tablets.

- Muby Chemicals. (n.d.).

- PMC - NIH. (n.d.).

- MDPI. (2014). Lubricants in Pharmaceutical Solid Dosage Forms.

- ResearchGate. (2025). The physics of tablet compression X.

- Vertex AI Search. (2025). Magnesium Stearate in Tablet Manufacturing: Essential Lubricant for Pharmaceutical Excellence.

- DSpace. (2022). Impact of alternative lubricants on process and tablet quality for direct compression.

- Walsh Medical Media. (2024). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products.

- Ovid. (2010).

- Vertex AI Search. (n.d.). Co-processed excipients for direct compression of tablets.

- Dr. Paul Lohmann. (n.d.). Mineral Salts as pharmaceutical excipients.

- Vertex AI Search. (n.d.).

- Dr. Paul Lohmann. (2023). Minerals as Excipients.

- The Pharma Innovation Journal. (2016).

- PMC. (n.d.). Development of co-processed excipients in the design and evaluation of atorvastatin calcium tablets by direct compression method.

- Quadro Engineering. (2024).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Role of Lubricants in Tablets | Pharmaguideline [pharmaguideline.com]

- 3. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Magnesium Stearate NF: Tablet Lubricant, Regulatory Specs & Alternatives - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. GSRS [precision.fda.gov]

- 8. Calcium Behenate or Calcium docosanoate Manufacturers, with SDS [mubychem.com]

- 9. lohmann-minerals.com [lohmann-minerals.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of co-processed excipients in the design and evaluation of atorvastatin calcium tablets by direct compression method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. csfarmacie.cz [csfarmacie.cz]

- 14. quadro-mpt.com [quadro-mpt.com]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. psjd.icm.edu.pl [psjd.icm.edu.pl]

Thermogravimetric analysis (TGA) protocol for calcium behenate

An In-depth Technical Guide to the Thermogravimetric Analysis of Calcium Behenate

Authored by: A Senior Application Scientist

Introduction: Unveiling the Thermal Profile of a Key Pharmaceutical Excipient

Calcium behenate, the calcium salt of behenic acid, is a long-chain fatty acid salt widely employed in the pharmaceutical industry as a lubricant and anti-adherent in tablet and capsule manufacturing. Its thermal stability and decomposition characteristics are critical parameters that can influence drug formulation, manufacturing processes, and the stability of the final dosage form. Thermogravimetric analysis (TGA) is a powerful analytical technique for elucidating these thermal properties.[1][2][3] TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere, providing quantitative insights into thermal events such as desolvation, decomposition, and oxidation.[1][4][5]

This application note presents a detailed protocol for the thermogravimetric analysis of calcium behenate. The methodology is grounded in established thermal analysis principles, drawing from standards such as ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry," and United States Pharmacopeia (USP) General Chapter <891> "Thermal Analysis".[1][2][6][7][8] The insights derived from this analysis are invaluable for researchers, scientists, and drug development professionals in characterizing this essential excipient.

The Causality Behind the Experimental Design: A Self-Validating Protocol

The thermal decomposition of metal carboxylates, including calcium salts, typically proceeds through distinct stages. For hydrated salts, the initial mass loss corresponds to the removal of water molecules. This is followed by the decomposition of the anhydrous salt, which for calcium salts often leads to the formation of calcium carbonate as an intermediate. At higher temperatures, the calcium carbonate decomposes to calcium oxide.[9][10][11] The protocol described herein is designed to resolve these potential thermal events for calcium behenate.

The selection of experimental parameters is critical for obtaining high-quality, reproducible TGA data. The heating rate, for instance, can influence the temperatures at which thermal events are observed; a slower heating rate generally provides better resolution of closely occurring events, while a faster rate can increase sensitivity for detecting small mass losses.[12][13] The choice of purge gas (inert or oxidative) is also crucial as it determines the chemical environment of the sample and can significantly alter the decomposition pathway.[1][14]

Experimental Protocol: Thermogravimetric Analysis of Calcium Behenate

This protocol provides a step-by-step methodology for the TGA of calcium behenate.

Instrument Calibration and Verification

Prior to sample analysis, ensure the TGA instrument is calibrated according to the manufacturer's guidelines. This typically involves temperature and mass calibration.

-

Temperature Calibration: Use certified reference materials with well-defined melting or Curie points (e.g., indium, tin, zinc).

-

Mass Calibration: Verify the balance accuracy using certified calibration weights.[4]

Regular verification of the instrument's performance using a well-characterized standard, such as calcium oxalate monohydrate, is recommended to ensure the reliability of the data.[5][10][15][16]

Sample Preparation

Representative sampling is crucial for accurate analysis.

-

Ensure the calcium behenate sample is homogenous. If necessary, gently homogenize the powder without applying excessive mechanical stress that could alter its physical properties.

-

No specific drying is required unless investigating the effects of pre-existing moisture.

TGA Experimental Parameters

The following table summarizes the recommended starting parameters for the TGA of calcium behenate. These may be optimized based on the specific instrument and analytical goals.

| Parameter | Recommended Value | Rationale |

| Sample Mass | 5 - 10 mg | Provides a sufficient signal-to-noise ratio without causing significant thermal lag.[17] |

| Pan Type | Open Platinum or Alumina | Allows for efficient gas exchange with the sample. Platinum is suitable for most applications, while alumina is preferred for higher temperatures. |

| Purge Gas | Nitrogen (High Purity) | Provides an inert atmosphere to study the thermal decomposition without oxidative effects.[1][3] |

| Gas Flow Rate | 20 - 50 mL/min | Ensures a consistent and inert environment around the sample. |

| Temperature Program | Ramp from ambient to 800°C at 10°C/min | A heating rate of 10°C/min offers a good balance between resolution and analysis time.[9][13][15] The temperature range is selected to capture potential dehydration, decomposition of the organic moiety, and the decomposition of any intermediate calcium carbonate. |

Experimental Procedure

-

Tare the TGA balance with an empty sample pan.

-

Accurately weigh 5-10 mg of the calcium behenate sample into the tared pan.

-

Place the sample pan in the TGA instrument.

-

Equilibrate the system at the starting temperature (e.g., 30°C) under the nitrogen purge.

-

Initiate the temperature program as defined in the table above.

-

Record the mass loss as a function of temperature.

Data Interpretation and Expected Results

The resulting TGA thermogram will plot the percentage of the initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve (DTG curve) can be used to pinpoint the temperatures of maximum mass loss rates.

Based on the behavior of other calcium carboxylates, the TGA curve of calcium behenate is expected to show the following features:[9][14]

-

Initial Mass Loss (if any, below ~150°C): This would correspond to the loss of adsorbed water or residual solvent.

-

Decomposition of Calcium Behenate: A significant mass loss is expected at higher temperatures, corresponding to the breakdown of the behenate moiety. The thermal stability of long-chain fatty acid salts tends to decrease with increasing chain length.[9]

-

Decomposition of Calcium Carbonate (around 600-800°C): If the decomposition of calcium behenate proceeds via the formation of calcium carbonate, a final mass loss step will be observed in this temperature range, corresponding to the decomposition of CaCO₃ to CaO and CO₂.[10][11]

Visualizing the TGA Workflow

The following diagram illustrates the key steps in the TGA protocol for calcium behenate.

Sources

- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 2. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 3. cmclaboratories.com [cmclaboratories.com]

- 4. tainstruments.com [tainstruments.com]

- 5. ebatco.com [ebatco.com]

- 6. uspbpep.com [uspbpep.com]

- 7. usp.org [usp.org]

- 8. â©891⪠Thermal Analysis [doi.usp.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Making sure you're not a bot! [dugi-doc.udg.edu]

- 15. photos.labwrench.com [photos.labwrench.com]

- 16. h-and-m-analytical.com [h-and-m-analytical.com]

- 17. wmtr.com [wmtr.com]

Troubleshooting & Optimization

Technical Support Center: Dispersion of Calcium Behenate in Liquid Matrices

Welcome to the technical support center for the dispersion of calcium behenate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when working with this versatile excipient. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can not only solve immediate issues but also proactively improve your formulation processes.

Section 1: Troubleshooting Guide - Common Dispersion Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a step-by-step troubleshooting workflow, grounded in scientific principles.

Issue 1: My calcium behenate is forming large agglomerates in the liquid matrix.

Underlying Cause: Calcium behenate, a salt of a long-chain fatty acid, is inherently hydrophobic and has a tendency to self-associate in polar liquid matrices due to van der Waals forces and hydrophobic interactions.[1] This leads to the formation of clumps or agglomerates that are difficult to disperse.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for calcium behenate agglomeration.

Detailed Steps:

-

Pre-wetting Protocol: Before adding calcium behenate to the bulk liquid, create a concentrated slurry by pre-wetting the powder with a small amount of a suitable wetting agent or a portion of the liquid matrix.[2] This ensures that the individual particles are coated with the liquid, reducing particle-particle interactions.

-

Recommended Wetting Agents: For aqueous systems, consider glycols (e.g., propylene glycol, glycerin). For non-aqueous systems, a portion of the solvent can be used.

-

-

Optimize Mechanical Dispersion: High-shear mixing is crucial for breaking down agglomerates.[3][4]

-

Rotor-Stator Homogenizers: These are highly effective for creating a fine dispersion by subjecting the mixture to intense mechanical shear.[3]

-

Ultrasonic Homogenizers: Sonication uses high-frequency sound waves to create cavitation, which implodes near the particles, breaking them apart.[3] This is particularly useful for smaller lab-scale batches.

-

High-Pressure Homogenizers: Forcing the suspension through a narrow valve at high pressure effectively reduces particle size and ensures uniform distribution.[1][5][6]

-

-

Select/Optimize Surfactant/Dispersant: Surfactants or dispersing agents are often necessary to stabilize the dispersed particles and prevent re-agglomeration. They work by adsorbing onto the particle surface, creating a steric or electrostatic barrier.

-

For Aqueous Systems: Consider non-ionic surfactants like polysorbates (e.g., Tween® series) or anionic surfactants like sodium lauryl sulfate. The choice will depend on the desired properties of the final formulation.[7][8]

-

For Non-Aqueous Systems: Lecithin and other phospholipids can be effective.

-

Determining Optimal Concentration: Start with a low concentration (e.g., 0.1% w/v) and gradually increase it, monitoring the dispersion stability.

-

-

Consider Particle Size Reduction: If agglomeration persists, the primary particle size of the calcium behenate may be too large.

-

Milling/Grinding: Techniques like ball milling or jet milling can be used to reduce the initial particle size of the dry powder before dispersion.[9]

-

Issue 2: My calcium behenate dispersion is unstable and sediments over time.

Underlying Cause: Sedimentation occurs when the gravitational force on the dispersed particles is greater than the Brownian motion and the stabilizing forces within the liquid matrix. According to Stokes' Law, the settling velocity is directly proportional to the square of the particle radius and the density difference between the particles and the liquid.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for calcium behenate sedimentation.

Detailed Steps:

-

Particle Size Reduction: As indicated by Stokes' Law, reducing the particle size is a highly effective way to decrease the sedimentation rate.[9][10]

-

Increase Matrix Viscosity: Increasing the viscosity of the continuous phase will hinder the movement of the particles, thereby reducing sedimentation.

-

Viscosity Modifiers: Introduce a viscosity-enhancing agent such as a hydrophilic polymer (e.g., hydroxypropyl methylcellulose, xanthan gum) for aqueous systems.[2] For oleaginous systems, waxes or other thickening agents can be used.

-

-

Optimize Surfactant/Stabilizer: Ensure that the chosen surfactant or stabilizer is providing an adequate barrier to prevent particle aggregation, which can accelerate sedimentation.

-

Zeta Potential Measurement: For aqueous dispersions, measuring the zeta potential can provide insight into the electrostatic stabilization. A higher absolute zeta potential (typically > ±30 mV) indicates better stability.

-

Steric Stabilizers: In some cases, polymeric stabilizers that provide a thick steric barrier may be more effective than electrostatic stabilizers.

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical particle size of commercially available calcium behenate, and how does it affect dispersion?

A1: Commercially available calcium behenate is typically a fine white powder.[12] However, the primary particle size can vary between suppliers. A smaller initial particle size generally leads to easier dispersion and better stability. It is recommended to request the particle size distribution data from your supplier. For applications requiring a very fine and stable dispersion, you may need to perform additional particle size reduction steps as outlined in the troubleshooting guide.

Q2: Are there any specific solvents that are better for dispersing calcium behenate?

A2: Calcium behenate has low solubility in most common solvents.[13] Its dispersion behavior is more dependent on the formulation strategy (e.g., use of surfactants, mechanical energy) than the choice of solvent alone. However, it is generally easier to disperse in non-polar organic solvents compared to highly polar solvents like water due to its hydrophobic nature.

| Solvent | Solubility (g/L) at 25°C |

| Water | 0.96 |

| Ethanol | 14.89 |

| Methanol | 24.82 |

| Isopropanol | 8.45 |

| Acetone | 37.14 |

| Ethyl Acetate | 27.82 |

Data compiled from available sources.[13]

Q3: How does temperature affect the dispersion of calcium behenate?

A3: In some cases, gently heating the liquid matrix can lower its viscosity and improve the wetting of the calcium behenate particles, which can aid in the initial dispersion process. However, be cautious as excessive heat can potentially lead to changes in the physical properties of other components in your formulation. It is advisable to conduct small-scale trials to determine the optimal temperature for your specific system.

Q4: Can I use a combination of dispersion methods?

A4: Absolutely. In fact, a multi-step approach is often the most effective. For instance, you could start by pre-wetting the calcium behenate, followed by high-shear mixing to break down large agglomerates, and then finish with high-pressure homogenization to achieve a fine, stable dispersion.

Q5: How can I characterize the quality of my calcium behenate dispersion?

A5: Several techniques can be used to assess the quality of your dispersion:

-

Particle Size Analysis: Techniques like laser diffraction or dynamic light scattering can provide quantitative data on the particle size distribution.

-

Microscopy: Optical or electron microscopy can provide a visual assessment of the dispersion and help identify the presence of agglomerates.

-

Rheology: Measuring the viscosity of the dispersion can provide insights into its stability and flow properties.

-

Sedimentation Analysis: Observing the dispersion over time in a graduated cylinder can provide a simple yet effective measure of its stability.

References

- Scientz Biotechnology. (2025, December 8). How does a homogenizer improve the stability of products? - Blog.

- Scent.vn.

- Muby Chemicals.

- precisionFDA.

- Kao Chemicals. SURFACTANTS.

- Ningbo Scientz Biotechnology Co., Ltd. (2025, November 24).

- Gattefossé. (n.d.).

- Jinzong Machinery. (2024, May 24).

- UL Prospector. (2015, October 30). Thickening Surfactant Based Products.

- ECHEMI. Anionic Surfactants.

- Labor

- Santa Cruz Biotechnology. Surfactants.

- SpecialChem. (2021, July 26).

- Parchem.

- ECHEMI.

- The Good Scents Company.

- Li, D., et al. (2018).

- Chandrapala, J., et al. (2022, October 9). Two-stage valve homogenisation enhances particle dispersion in milk protein concentrates during reconstitution and reduces heat-induced particle aggregation in resultant dispersions. Frontiers in Food Science and Technology.

- Pharma Excipients. (2018, November 1). Evolution of the Microstructure of Sustained-release Matrix Tablets during Dissolution and Storage.

- Food Marketing Technology. (2021, October 18).

- Liversidge, G., & Cundy, K. (1994). U.S. Patent No. 5,302,401. Washington, DC: U.S.

- Loh, Z. H., et al. (2015). Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability.

- Sabzekar, M. (2016, May 17). What is the the best emulsifier for the dispersion of metal stearate in water?

- Google Patents. (n.d.).

- MDPI. (2022, December 14).

- Google Patents. (n.d.).

Sources

- 1. scientzbio.com [scientzbio.com]

- 2. ulprospector.com [ulprospector.com]

- 3. scientzbio.com [scientzbio.com]

- 4. The Difference Between Homogenization, Dispersion, Mixing, and Emulsification [jinzongmachinery.com]

- 5. Frontiers | Two-stage valve homogenisation enhances particle dispersion in milk protein concentrates during reconstitution and reduces heat-induced particle aggregation in resultant dispersions [frontiersin.org]

- 6. fmtmagazine.in [fmtmagazine.in]

- 7. chemical.kao.com [chemical.kao.com]

- 8. es.firp-ula.org [es.firp-ula.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US5302401A - Method to reduce particle size growth during lyophilization - Google Patents [patents.google.com]

- 12. Calcium Behenate or Calcium docosanoate Manufacturers, with SDS [mubychem.com]

- 13. scent.vn [scent.vn]

Technical Support Center: Overcoming Tablet Dissolution Issues Caused by Calcium Behenate

Welcome to the technical support center for resolving formulation challenges associated with calcium behenate. This guide is designed for researchers, scientists, and drug development professionals who are encountering dissolution-related hurdles when using this effective, yet sometimes problematic, lubricant. Here, we will explore the underlying mechanisms of these issues and provide actionable, field-proven troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my tablet dissolution rate significantly slower after incorporating calcium behenate?